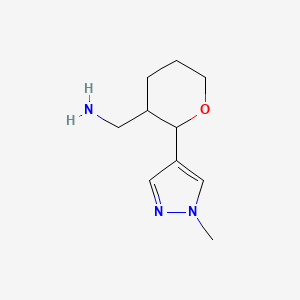
(2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine is a heterocyclic organic molecule It features a pyrazole ring fused with a tetrahydropyran ring, and an amine group attached to the methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the cyclization of a dihydropyran precursor.
Coupling of the Pyrazole and Tetrahydropyran Rings: The pyrazole and tetrahydropyran rings are coupled through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks the electrophilic carbon of the tetrahydropyran ring.
Introduction of the Methanamine Group: The methanamine group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring or reduce the methanamine group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include sodium halides (NaX) and alkoxides (RO-).
Major Products
Oxidation: Imines, nitriles.
Reduction: Pyrazoline derivatives, primary amines.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine serves as a versatile building block for the construction of more complex molecules.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the development of metalloprotein inhibitors .
Medicine
Its structural features allow it to interact with biological targets such as receptors and enzymes, making it a promising lead compound for drug discovery .
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of polymers, resins, and coatings .
Wirkmechanismus
The mechanism of action of (2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with aromatic residues in the active site of enzymes, while the tetrahydropyran ring can enhance the compound’s binding affinity through hydrophobic interactions . The methanamine group can act as a nucleophile, participating in covalent bonding with electrophilic residues in the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound features a morpholine ring instead of a tetrahydropyran ring, which can affect its reactivity and binding properties.
1-(Tetrahydro-2H-pyran-4-yl)methylamine: This compound lacks the pyrazole ring, making it less versatile in terms of functional group modifications.
4-(5-{[Methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzonitrile: This compound contains an oxadiazole ring, which can confer different electronic properties compared to the pyrazole ring.
Uniqueness
The uniqueness of (2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine lies in its combination of a pyrazole ring, a tetrahydropyran ring, and a methanamine group. This unique structure allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H17N3O |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
[2-(1-methylpyrazol-4-yl)oxan-3-yl]methanamine |
InChI |
InChI=1S/C10H17N3O/c1-13-7-9(6-12-13)10-8(5-11)3-2-4-14-10/h6-8,10H,2-5,11H2,1H3 |
InChI-Schlüssel |
MPFVLTQYOBCEMM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2C(CCCO2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


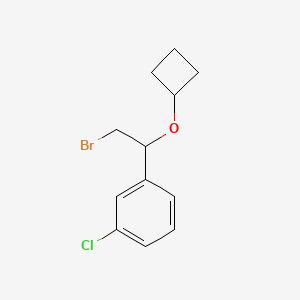
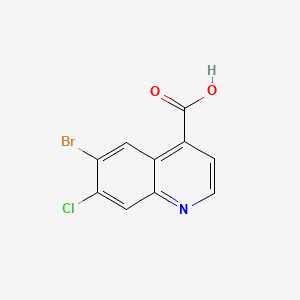

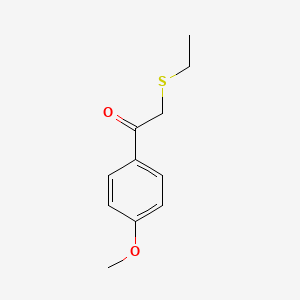
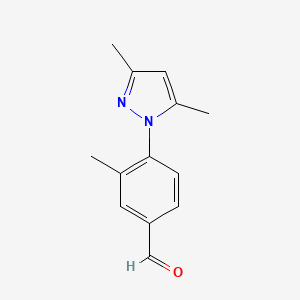
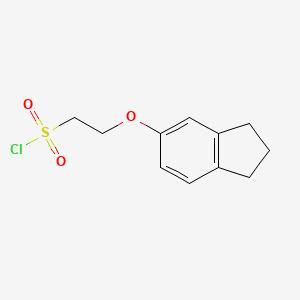
![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)
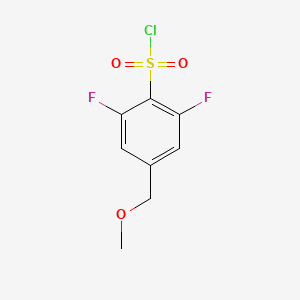
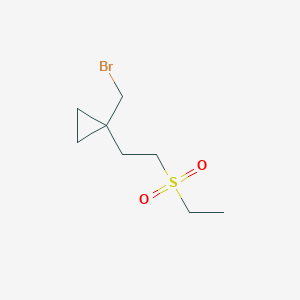
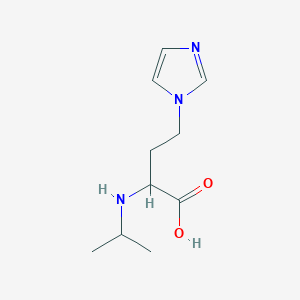
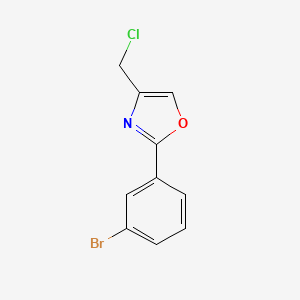
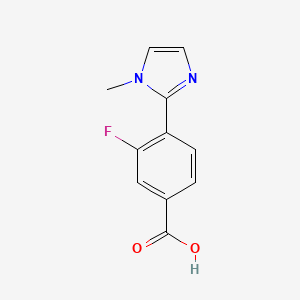
![Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13635745.png)

